

Application Notes and Protocols: N-Dodecylmorpholine for Industrial Water Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Dodecylmorpholine

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Introduction

N-Dodecylmorpholine (CAS: 1541-81-7) is a tertiary amine compound featuring a morpholine ring and a C12 alkyl chain (dodecyl group).[1] This chemical structure, possessing both a hydrophilic polar head group (the morpholine ring) and a long hydrophobic tail, suggests surfactant-like properties that are common in a class of non-oxidizing biocides. While morpholine itself is utilized as a corrosion inhibitor and pH adjuster in boiler and water treatment systems, its alkyl derivatives are developed for their antimicrobial properties.[2][3] **N-Dodecylmorpholine** is intended for the control of algae, fungi, and bacteria, including slime-forming and sulfate-reducing bacteria (SRB), which are significant contributors to biofouling and microbiologically influenced corrosion (MIC) in industrial water systems.[1][4]

These notes provide an overview of its proposed mechanism of action, applications, and detailed protocols for efficacy evaluation in laboratory and field settings.

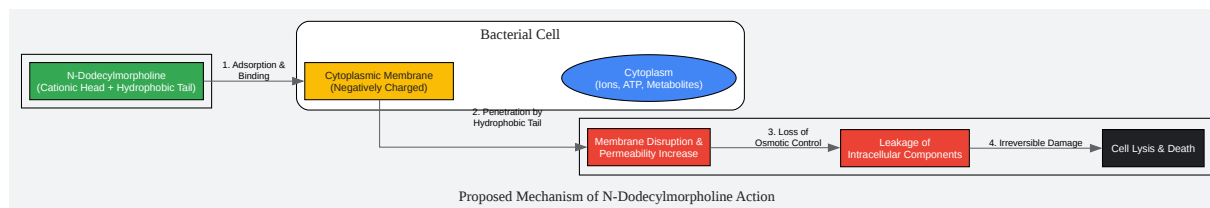
Chemical and Physical Properties

Property	Value	Reference
CAS Number	1541-81-7	[1]
Molecular Formula	C ₁₆ H ₃₃ NO	[1]
Molecular Weight	255.44 g/mol	[1]
Appearance	Varies; typically a liquid	-
Synonyms	4-Dodecylmorpholine, N-Laurylmorpholine	[1]

Proposed Mechanism of Action

The precise signaling pathways affected by **N-Dodecylmorpholine** are not extensively detailed in publicly available literature. However, its molecular structure is analogous to that of quaternary ammonium compounds (QACs), a well-understood class of membrane-active biocides.[5] The proposed mechanism involves a multi-step process targeting the microbial cell envelope:

- **Adsorption and Binding:** The tertiary amine of the morpholine ring is protonated in aqueous systems, resulting in a positively charged (cationic) head group. This cationic head electrostatically binds to the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids.[5]
- **Membrane Disruption:** Following adsorption, the long, hydrophobic dodecyl tail penetrates the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the membrane's structural integrity and fluidity.[6][7]
- **Cell Lysis:** The disruption of the membrane leads to the loss of osmotic control and the leakage of essential intracellular components, such as potassium ions, nucleotides (ATP), and other metabolites. At sufficient concentrations, this damage is irreversible, causing cell lysis and death.[6][7]



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Caption: Proposed mechanism of **N-Dodecylmorpholine** action on a bacterial cell.

Applications in Industrial Water Treatment

N-Dodecylmorpholine is positioned as a broad-spectrum, non-oxidizing biocide suitable for systems where oxidizing agents like chlorine or bromine may be corrosive or incompatible with other treatment chemicals.

- **Open Recirculating Cooling Systems (Cooling Towers):** Controls algae, fungi, and slime-forming bacteria that cause biofouling on heat exchange surfaces, reducing efficiency and promoting corrosion.
- **Oil and Gas Systems:** Used in injection water, produced water, and drilling fluids to control the growth of sulfate-reducing bacteria (SRBs), which are responsible for reservoir souring (H_2S production) and severe microbiologically influenced corrosion (MIC).^{[8][9]}
- **Process Waters:** Applicable in various industrial processes where microbial growth can contaminate products or foul equipment.

Efficacy Data

Quantitative efficacy data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), for **N-Dodecylmorpholine** against specific microorganisms

is not widely available in public literature. Efficacy is highly dependent on the specific conditions of the water system (pH, temperature, organic load, and microbial consortium).[10] Therefore, system-specific testing is mandatory to determine effective dosage rates. The protocols in Section 5.0 are designed to generate this critical data.

Table 1: Example Efficacy Data for **N-Dodecylmorpholine** (Hypothetical) Note: These tables are for illustrative purposes. Actual values must be determined experimentally.

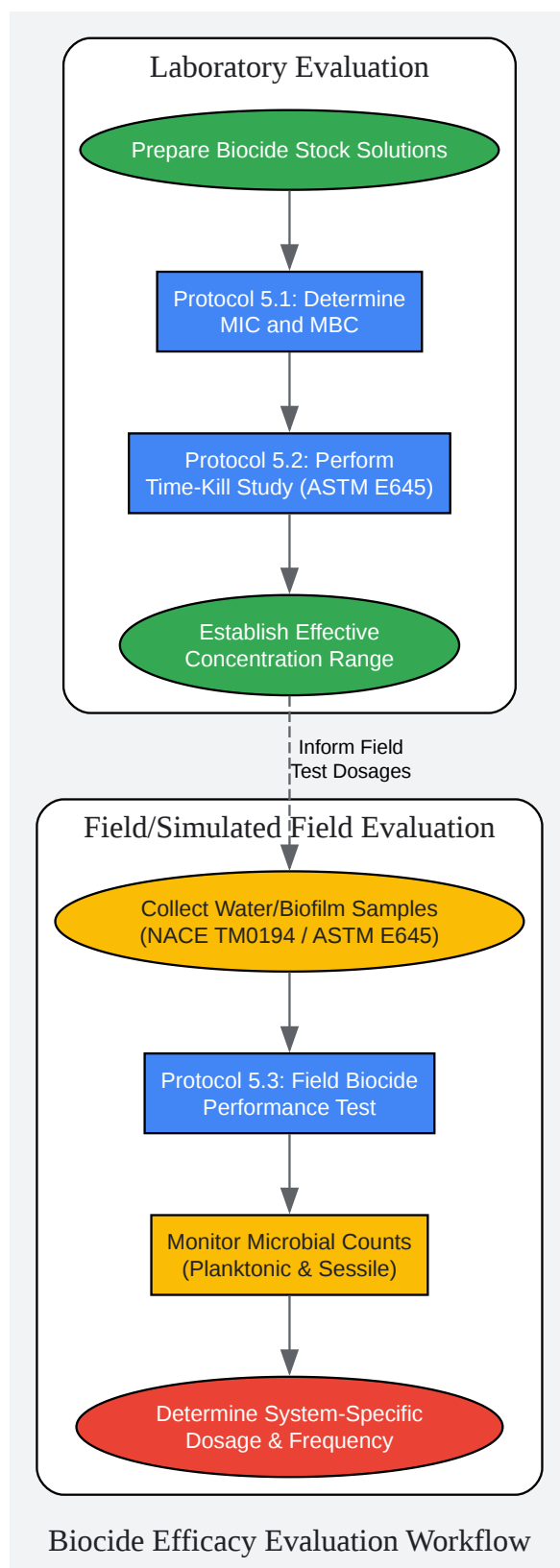
Target Microorganism	Test Method	MIC (ppm)	MBC (ppm)
Pseudomonas aeruginosa (ATCC 15442)	Broth Dilution	[Data Not Available]	[Data Not Available]
Mixed Cooling Tower Bacteria	ASTM E645	[Data Not Available]	[Data Not Available]
Sulfate-Reducing Bacteria (SRB)	NACE TM0194	[Data Not Available]	[Data Not Available]

Table 2: Example Kill-Time Study Data (Hypothetical) System: Simulated Cooling Tower Water | Contact Time: 4 hours

Initial Population (CFU/mL)	Biocide Conc. (ppm)	Final Population (CFU/mL)	Log Reduction
1.5×10^6	0 (Control)	1.8×10^6	-
1.5×10^6	25	5.2×10^4	1.46
1.5×10^6	50	3.1×10^2	3.68
1.5×10^6	100	< 10	> 5.18

Experimental Protocols

The following protocols are adapted from industry standards to guide researchers in evaluating the efficacy of **N-Dodecylmorpholine**.



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Caption: Workflow for laboratory and field evaluation of biocide efficacy.

Protocol: Determination of MIC and MBC

This protocol determines the minimum concentration of **N-Dodecylmorpholine** required to inhibit (MIC) and kill (MBC) a target microorganism.

- Materials:
 - **N-Dodecylmorpholine** stock solution (e.g., 10,000 ppm in sterile deionized water).
 - Sterile 96-well microtiter plates.
 - Appropriate liquid growth medium (e.g., Tryptic Soy Broth for general bacteria, specific media for SRB).
 - 24-hour broth culture of the target microorganism, adjusted to $\sim 1 \times 10^6$ CFU/mL.
 - Appropriate solid agar plates.
 - Sterile pipette tips, multichannel pipette.
 - Incubator.
- Methodology:
 1. Dispense 100 μ L of sterile growth medium into all wells of a 96-well plate.
 2. Add 100 μ L of the biocide stock solution to the first column of wells. This creates a 1:2 dilution.
 3. Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 μ L from column 10.
 4. Column 11 serves as the positive control (no biocide) and column 12 as the negative control (no bacteria).
 5. Inoculate wells in columns 1-11 with 10 μ L of the adjusted microbial culture ($\sim 1 \times 10^5$ CFU/well).

6. Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
7. Determine MIC: The MIC is the lowest concentration of biocide that shows no visible turbidity (growth).
8. Determine MBC: From each well showing no growth, plate 10 µL onto an agar plate. Incubate for 24-48 hours. The MBC is the lowest biocide concentration that results in no colony formation on the agar plate (typically a >99.9% reduction from the initial inoculum).

Protocol: Time-Kill Evaluation for Cooling Water (Adapted from ASTM E645)

This protocol evaluates the rate of microbial kill in a simulated or actual water matrix.[\[10\]](#)[\[11\]](#)

- Materials:
 - Water sample from an operating cooling tower, or a synthetic water formulation.
 - Sterile flasks or bottles.
 - **N-Dodecylmorpholine** stock solution.
 - Neutralizing broth (to stop biocide action during sampling).
 - Plate Count Agar (PCA) or similar for enumeration.
 - Water bath or incubator shaker set to the system's operating temperature.
- Methodology:
 1. Dispense 99 mL of the water sample into several sterile flasks.
 2. Prepare a "Control" flask with no biocide.
 3. To the test flasks, add 1 mL of appropriate dilutions of the biocide stock to achieve the target concentrations (e.g., 25, 50, 100 ppm).

4. Immediately after adding the biocide, take a "time zero" sample from each flask by transferring 1 mL into 9 mL of neutralizing broth.
5. Place all flasks in the incubator shaker at the desired temperature.
6. At specified contact times (e.g., 1, 4, 8, 24 hours), withdraw 1 mL from each flask and add to 9 mL of neutralizing broth.
7. Perform serial dilutions of the neutralized samples and plate onto agar plates to enumerate the surviving bacteria (CFU/mL).
8. Incubate plates and count colonies.
9. Calculate the log reduction for each concentration at each time point compared to the "time zero" count.

Protocol: Field Biocide Performance Monitoring (Adapted from NACE TM0194)

This protocol is for evaluating biocide efficacy in an active industrial system.[\[8\]](#)[\[12\]](#)

- Materials:
 - Field sampling kit (sterile bottles, labels).
 - Serial dilution vials or commercial test kits for enumerating planktonic (free-floating) and sessile (biofilm) bacteria (e.g., ATP monitoring, qPCR, or culture-based methods).
 - Biofilm sampling studs or coupons installed in the system.
- Methodology:
 1. Baseline Sampling: Before biocide addition, collect water samples and a biofilm coupon from a representative point in the system. Enumerate planktonic and sessile bacterial populations to establish a baseline.
 2. Biocide Dosing: Apply **N-Dodecylmorpholine** to the system at a concentration determined from laboratory studies (Protocol 5.2). Record the exact time and

concentration.

3. Post-Dose Sampling: Collect water samples at intervals post-dosing (e.g., 4, 8, 24, 48 hours) to monitor the planktonic bacterial population.
4. Sessile Monitoring: After a set period (e.g., 7 or 14 days), remove a post-treatment biofilm coupon and enumerate the sessile population.
5. Data Analysis: Compare the post-treatment microbial counts to the baseline. An effective treatment will show a significant reduction in both planktonic and sessile populations. Adjust dosage and frequency based on the results and operational goals.

Dosage and Monitoring

The optimal dosage of **N-Dodecylmorpholine** is system-dependent.

- Initial Dose: A higher "slug" dose is typically required for heavily fouled systems. This should be based on lab data showing effective kill (e.g., >3-log reduction) within a reasonable contact time.
- Maintenance Dose: A lower, periodic dose is used to maintain control.
- Monitoring: Regular monitoring of microbial populations (planktonic and sessile) is crucial to ensure the treatment program remains effective and to adjust dosages as system conditions change.[8]

Safety and Handling

Users must consult the Safety Data Sheet (SDS) for **N-Dodecylmorpholine** before use. As with most biocides, appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn. Handle in a well-ventilated area.

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- To cite this document: BenchChem. [Application Notes and Protocols: N-Dodecylmorpholine for Industrial Water Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073323#n-dodecylmorpholine-as-a-biocide-in-industrial-water-treatment]

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